molecular formula C9H11N3S B15272752 1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine

1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B15272752
M. Wt: 193.27 g/mol
InChI Key: AAQQWZNOIGKJEE-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine typically involves the reaction of 5-methylthiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(5-methylthiophen-2-yl)-1H-pyrazol-5-amine
  • 1-Methyl-3-(5-methylthiophen-4-yl)-1H-pyrazol-5-amine
  • 1-Methyl-3-(5-methylthiophen-5-yl)-1H-pyrazol-5-amine

Uniqueness

1-Methyl-3-(5-methylthiophen-3-yl)-1H-pyrazol-5-amine is unique due to the specific positioning of the methyl group on the thiophene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-methyl-5-(5-methylthiophen-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-6-3-7(5-13-6)8-4-9(10)12(2)11-8/h3-5H,10H2,1-2H3

InChI Key

AAQQWZNOIGKJEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NN(C(=C2)N)C

Origin of Product

United States

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